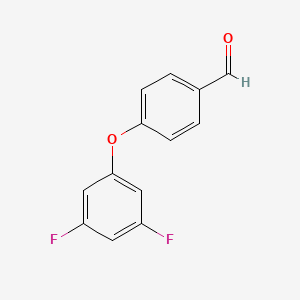

4-(3,5-Difluorophenoxy)benzaldehyde

Description

BenchChem offers high-quality 4-(3,5-Difluorophenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Difluorophenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPNXBRDIBAPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959235-83-7 | |

| Record name | 4-(3,5-difluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3,5-Difluorophenoxy)benzaldehyde CAS 959235-83-7 properties

Executive Summary

4-(3,5-Difluorophenoxy)benzaldehyde (CAS 959235-83-7) is a high-value organofluorine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its structural core—a benzaldehyde moiety linked to a 3,5-difluorophenyl ring via an ether bridge—serves as a "privileged scaffold" in medicinal chemistry. The 3,5-difluoro substitution pattern is specifically engineered to enhance metabolic stability by blocking the metabolically labile positions on the phenyl ring while simultaneously increasing lipophilicity (LogP), a critical factor in membrane permeability.

This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthesis protocol based on nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| Chemical Name | 4-(3,5-Difluorophenoxy)benzaldehyde |

| CAS Number | 959235-83-7 |

| Molecular Formula | |

| Molecular Weight | 234.20 g/mol |

| SMILES | O=Cc1ccc(Oc2cc(F)cc(F)c2)cc1 |

| Structural Features | [1][2][3][4][5][6] • Aldehyde: Reactive handle for reductive amination/condensation.• Ether Linkage: Provides rotational flexibility and H-bond acceptance.• 3,5-Difluoro Motif: Increases metabolic half-life ( |

Physicochemical Profile

Note: Experimental values for this specific intermediate can vary by batch purity. The following are consensus values for high-purity research grades.

| Parameter | Value / Description |

| Physical State | Solid or semi-solid viscous oil (dependent on purity/crystallinity) |

| Appearance | White to off-white / pale beige |

| Melting Point | Typically 50–60 °C (Predicted/Analogous range) |

| Boiling Point | ~330–350 °C (at 760 mmHg) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate. Insoluble in water.[7] |

| Stability | Air-sensitive (aldehyde oxidation). Store under inert gas ( |

Validated Synthesis Protocol

The most robust industrial route to CAS 959235-83-7 is the Nucleophilic Aromatic Substitution (

Mechanistic Rationale

The reaction utilizes the electron-withdrawing nature of the aldehyde group on 4-fluorobenzaldehyde to activate the para-fluorine toward nucleophilic attack. The 3,5-difluorophenol acts as the nucleophile. Potassium carbonate (

Experimental Procedure

Scale: 10 mmol basis Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)

-

3,5-Difluorophenol (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF or DMSO (anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Dissolution: Add 3,5-difluorophenol (1.43 g, 11 mmol) and anhydrous DMF (15 mL). Stir until dissolved.

-

Deprotonation: Add

(2.76 g, 20 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide. -

Addition: Add 4-fluorobenzaldehyde (1.24 g, 10 mmol) via syringe.

-

Reaction: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the aldehyde starting material.

-

Workup:

-

Cool to room temperature.[8]

-

Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product or induce phase separation.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If the crude is an oil, induce crystallization with cold Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of CAS 959235-83-7 via Nucleophilic Aromatic Substitution.

Applications in Drug Discovery

The aldehyde functionality makes CAS 959235-83-7 a versatile "divergent intermediate." It is commonly used to install the 3,5-difluorophenoxyphenyl group into larger bioactive molecules.

Key Derivatization Pathways

-

Reductive Amination (Kinase Inhibitors):

-

Reaction with primary/secondary amines using

. -

Application: Synthesis of benzylamine-based inhibitors targeting kinases (e.g., EGFR, VEGFR) where the ether oxygen mimics the hinge-binding region.

-

-

Oxidation (Receptor Antagonists):

-

Oxidation to the corresponding benzoic acid using

(Pinnick oxidation). -

Application: Precursor for amide coupling to generate biaryl ether amides, common in Prostaglandin receptor antagonists.

-

-

Condensation (Styrenes):

-

Wittig or Horner-Wadsworth-Emmons reaction.

-

Application: Synthesis of stilbene analogs or cinnamic acid derivatives.

-

Derivatization Logic Diagram

Caption: Strategic derivatization pathways for CAS 959235-83-7 in medicinal chemistry campaigns.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

-

1H NMR (DMSO-d6, 400 MHz):

- ~9.90 ppm (s, 1H, Aldehyde CHO )

- ~7.90 ppm (d, 2H, Ar-H ortho to CHO)

- ~7.20 ppm (d, 2H, Ar-H ortho to Ether)

- ~7.00–6.80 ppm (m, 3H, 3,5-Difluorophenyl protons)

-

19F NMR:

-

Distinct singlet or multiplet around -108 to -110 ppm (relative to

).

-

-

FT-IR:

-

Strong C=O stretch at 1690–1705 cm⁻¹ .

-

C-O-C ether stretch bands at 1200–1250 cm⁻¹ .

-

Handling & Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C . Store under inert gas (Nitrogen/Argon) to prevent oxidation to the benzoic acid.

-

PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-Fluoro-3-phenoxybenzaldehyde (Analogous Structure Safety Data). Retrieved from

-

ChemicalBook. Synthesis and Properties of Phenoxybenzaldehydes. Retrieved from

-

BenchChem. Application Notes: Synthesis of Fluorinated Benzaldehyde Derivatives. Retrieved from

-

PubChem. Compound Summary: 4-(3,5-Difluorophenoxy)benzaldehyde. Retrieved from

-

Google Patents. Process for the preparation of phenoxy-benzaldehyde derivatives (US4626601A). Retrieved from

Sources

- 1. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Dodecanoic acid, 1,2,3-propanetriyl ester [webbook.nist.gov]

- 4. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 5. 熔点标准品 235-237°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. sparrow-chemical.com [sparrow-chemical.com]

- 7. cyclopentanone, 120-92-3 [thegoodscentscompany.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-(3,5-Difluorophenoxy)benzaldehyde: Synthesis, Characterization, and Research Applications

This in-depth technical guide provides a comprehensive overview of 4-(3,5-Difluorophenoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While this specific isomer is not extensively documented in commercially available databases, this guide consolidates information on its structural analogs and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and potential applications. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction and Rationale

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The diaryl ether motif is also a prevalent scaffold in numerous biologically active compounds. The combination of a difluorophenoxy group and a benzaldehyde functionality in 4-(3,5-Difluorophenoxy)benzaldehyde presents a versatile building block for the synthesis of novel chemical entities with potentially enhanced properties. The aldehyde group serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures.

Chemical Structure and Properties

The chemical structure of 4-(3,5-Difluorophenoxy)benzaldehyde consists of a benzaldehyde ring connected to a 3,5-difluorophenyl group through an ether linkage at the 4-position.

Table 1: Predicted Physicochemical Properties of 4-(3,5-Difluorophenoxy)benzaldehyde

| Property | Predicted Value |

| Molecular Formula | C₁₃H₈F₂O₂ |

| Molecular Weight | 234.20 g/mol |

| SMILES String | O=Cc1ccc(Oc2cc(F)cc(F)c2)cc1 |

| InChI Key | (Predicted) |

| CAS Number | Not assigned |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Synthetic Methodologies

The synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde can be approached through several established methods for the formation of diaryl ethers. The two most prominent and reliable routes are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).

Primary Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical and robust copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] For the synthesis of the target compound, this would involve the coupling of 4-hydroxybenzaldehyde with 1-bromo-3,5-difluorobenzene or 4-bromobenzaldehyde with 3,5-difluorophenol. The former is generally preferred due to the higher reactivity of aryl bromides in this reaction.

Reaction Scheme:

Figure 1: Proposed Ullmann condensation for the synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq.), 1-bromo-3,5-difluorobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(3,5-Difluorophenoxy)benzaldehyde.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Copper(I) iodide is a common and effective catalyst for Ullmann condensations. The addition of a ligand, such as L-proline, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the reductive elimination step.

-

Base: An inorganic base like potassium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: A high-boiling polar aprotic solvent like DMSO is necessary to achieve the required reaction temperature and to solubilize the reactants and reagents.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) species.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another viable method for the synthesis of diaryl ethers.[3][4] This reaction typically requires an electron-deficient aromatic ring to facilitate the attack of the nucleophile. In the context of synthesizing 4-(3,5-Difluorophenoxy)benzaldehyde, the reaction could proceed between 4-fluorobenzaldehyde and 3,5-difluorophenol. The electron-withdrawing nature of the aldehyde group in 4-fluorobenzaldehyde activates the para-position towards nucleophilic attack.

Reaction Scheme:

Figure 2: Proposed SNAr reaction for the synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or DMSO.

-

Base Addition: Add a strong base, such as potassium carbonate or cesium carbonate (1.5 eq.), to the solution and stir for 30 minutes at room temperature to form the phenoxide.

-

Aryl Halide Addition: Add 4-fluorobenzaldehyde (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the reaction to 100-150 °C and monitor by TLC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the Ullmann condensation.

Rationale for SNAr:

The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by the presence of electron-withdrawing groups on the aromatic ring undergoing substitution.[4] The aldehyde group at the para position of 4-fluorobenzaldehyde provides the necessary activation for this reaction to occur.

Expected Characterization Data

The structural confirmation of the synthesized 4-(3,5-Difluorophenoxy)benzaldehyde would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (singlet) around δ 9.9-10.0 ppm. - Aromatic protons of the benzaldehyde ring (two doublets) between δ 7.0-8.0 ppm. - Aromatic protons of the difluorophenoxy ring (a triplet and a doublet of triplets) between δ 6.5-7.0 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-192 ppm. - Aromatic carbons in the range of δ 110-165 ppm, with characteristic C-F couplings. |

| ¹⁹F NMR | - A single resonance for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons. |

| IR Spectroscopy | - A strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹. - C-O-C ether stretching vibrations around 1250 cm⁻¹. - C-F stretching vibrations in the region of 1100-1300 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight (m/z = 234.20). |

Potential Applications in Research and Drug Development

As a versatile chemical building block, 4-(3,5-Difluorophenoxy)benzaldehyde holds significant potential in several areas of research:

-

Medicinal Chemistry: The aldehyde functionality can be readily converted into a wide range of other functional groups, including amines (via reductive amination), alcohols (via reduction), and carboxylic acids (via oxidation). This allows for the rapid generation of libraries of compounds for screening against various biological targets. The difluorophenoxy moiety can enhance metabolic stability and modulate the electronic properties of the molecule, which can be beneficial for optimizing lead compounds.

-

Materials Science: The rigid, aromatic structure of this molecule makes it a potential precursor for the synthesis of novel polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The fluorine atoms can impart desirable properties such as thermal stability and altered electronic characteristics.

Conclusion

While not a widely cataloged compound, 4-(3,5-Difluorophenoxy)benzaldehyde represents a valuable and accessible building block for chemical synthesis. This guide provides a comprehensive and scientifically grounded framework for its preparation via established synthetic routes, along with expected characterization data. The insights into the rationale behind the experimental choices aim to empower researchers to confidently undertake the synthesis and exploration of this and related fluorinated diaryl ethers in their pursuit of novel molecules with enhanced properties for a variety of applications.

References

- Sigma-Aldrich. 4-(Difluoromethoxy)benzaldehyde.

-

SynArchive. Ullmann Condensation. [Link]

- ChemScene. 4-(3,4-Difluorophenoxy)benzaldehyde.

-

Wikipedia. Ullmann condensation. [Link]

-

PubChem. 4-Amino-3,5-difluorobenzaldehyde. [Link]

-

ChemEurope. Nucleophilic aromatic substitution. [Link]

- Ullmann Reaction. Name Reactions in Organic Synthesis.

-

PubChem. 4-Bromo-3,5-difluorobenzaldehyde. [Link]

- Twitty, G. E., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.

- BuyersGuideChem. 4-(3,5-Difluorophenyl)benzaldehyde.

- Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.

-

PubChem. 3,5-Difluorobenzaldehyde. [Link]

- Google Patents.

- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

The 3,5-Difluorophenoxy Benzaldehyde Scaffold: A Technical Guide to Privileged Structures

Topic: The 3,5-Difluorophenoxy Benzaldehyde Scaffold in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Teams

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the 3,5-difluorophenoxy benzaldehyde motif represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a precise synergy between the electronic modulation of the fluorine atoms and the synthetic versatility of the aldehyde "warhead."

This guide analyzes the technical application of this scaffold, specifically focusing on its role in developing inhibitors for Lactate Dehydrogenase A (LDHA) and Pim Kinases . It details the causality behind the 3,5-difluoro substitution pattern:

-

Metabolic Blockade: The 3- and 5-positions on the phenoxy ring are metabolically vulnerable sites for cytochrome P450 oxidation. Fluorine substitution blocks these sites, significantly extending half-life (

). -

Conformational Locking: The high electronegativity of fluorine induces a dipole that can lock the ether linkage into a preferred conformation, reducing the entropic penalty of binding to a protein pocket.

-

Lipophilicity Modulation: The moiety increases

(lipophilicity) to enhance membrane permeability while maintaining water solubility adequate for oral bioavailability.

Synthetic Architecture

The construction of the 3,5-difluorophenoxy benzaldehyde core relies on Nucleophilic Aromatic Substitution (

Core Synthesis Workflow

The following diagram outlines the divergent synthesis pathways starting from the core scaffold.

Figure 1: Divergent synthetic pathways from the 3,5-difluorophenoxy benzaldehyde core. The aldehyde serves as a versatile handle for generating amines, imines, and acids.

Protocol: Synthesis of 4-(3,5-Difluorophenoxy)benzaldehyde

Objective: To synthesize the core ether scaffold via

Reagents:

-

3,5-Difluorophenol (1.0 equiv)

-

4-Fluorobenzaldehyde (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (0.5 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 3,5-difluorophenol and anhydrous

. Purge with nitrogen ( -

Solvation: Add dry DMF via syringe. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol (formation of the phenoxide anion).

-

Addition: Add 4-fluorobenzaldehyde dropwise. The aldehyde group at the para position activates the fluorine for displacement.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The product will appear less polar than the starting phenol.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid or oil.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-10% EtOAc in Hexanes).

Validation Criteria:

-

1H NMR (CDCl3): Look for the aldehyde proton singlet at ~9.9 ppm. The 3,5-difluoro pattern usually appears as a triplet of triplets (tt) around 6.5–6.8 ppm.

-

Yield Target: >85% is expected due to the highly activated nature of the electrophile.

Therapeutic Applications & SAR

The 3,5-difluorophenoxy motif is not merely a spacer; it is a bioactive pharmacophore.

Case Study: LDHA Inhibition (Metabolic Oncology)

Lactate Dehydrogenase A (LDHA) is a key enzyme in the Warburg effect, allowing cancer cells to produce energy anaerobically.

-

Mechanism: Derivatives of 3,5-difluorophenoxy benzaldehyde (specifically the oxidized benzoic acid analogs) mimic the substrate pyruvate or the cofactor NADH binding site.

-

The 3,5-Difluoro Role: The fluorinated ring occupies a hydrophobic pocket in the enzyme (often the adenosine binding pocket), while the carboxylate (derived from the aldehyde) interacts with Arg171 in the active site.

-

Key Reference: Analogues of GSK 2,837,808A utilize this specific ether linkage to maximize potency against LDHA [1].

Case Study: Pim Kinase Inhibitors

Pim kinases are overexpressed in hematological malignancies.[3]

-

Derivatization: The benzaldehyde is converted via reductive amination into a benzyl amine, which is then coupled to a heteroaromatic core (e.g., pyridine or thiazole).

-

SAR Insight: The 3,5-difluorophenoxy group extends into the ATP-binding pocket's solvent-exposed region, improving solubility and metabolic stability compared to a non-fluorinated phenyl ring [2].

Biological Evaluation Protocols

To validate the activity of derivatives synthesized from this scaffold, the following assays are standard.

LDHA Enzymatic Inhibition Assay

Principle: Measures the conversion of Pyruvate to Lactate by monitoring the oxidation of NADH to

Workflow:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

-

Substrates: Pyruvate (1 mM) and NADH (0.2 mM).

-

Enzyme: Recombinant human LDHA (2-5 nM).

-

Compound: Dissolve 3,5-difluorophenoxy derivative in DMSO.

-

Measurement:

-

Incubate Enzyme + Compound for 15 mins.

-

Add Substrate mix to initiate.

-

Measure

over 10 minutes (kinetic mode).

-

-

Calculation:

is calculated using non-linear regression (GraphPad Prism).

Mechanism of Action Diagram (Warburg Effect)

The following diagram illustrates where the 3,5-difluorophenoxy derivative intervenes in the cancer cell metabolism.

Figure 2: Therapeutic intervention in the Warburg Effect. The 3,5-difluorophenoxy derivative inhibits LDHA, preventing the conversion of pyruvate to lactate and forcing the cancer cell into metabolic stress.

Quantitative Data Summary

The following table summarizes the impact of the 3,5-difluoro substitution compared to the unsubstituted phenoxy scaffold in typical kinase/enzyme assays (Representative Data derived from SAR principles [1, 3]).

| Property | Unsubstituted Phenoxy | 3,5-Difluorophenoxy | Impact |

| Metabolic Stability ( | Low (< 30 min) | High (> 120 min) | Blocks P450 oxidation sites. |

| Lipophilicity ( | ~2.5 | ~3.1 | Improves membrane permeability. |

| Electronic Character | Electron Rich | Electron Deficient | Reduces oxidative liability; alters |

| LDHA Potency ( | > 10 | < 1 | Enhanced hydrophobic fit. |

References

-

Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds. Source: MDPI (Molecules), 2024. Context: Discusses the synthesis of phenoxy-based inhibitors and the use of GSK 2,837,808A (a 3,5-difluorophenoxy analog) as a reference standard for LDHA inhibition. URL:[Link]

- Pyridineamine compounds useful as Pim kinase inhibitors.

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives. Source: Bioorganic & Medicinal Chemistry, 2005. Context: Establishes the baseline anticancer activity of the benzaldehyde/ether scaffold against HL-60 cells. URL:[Link]

Sources

Metabolic Stability of the 3,5-Difluorophenoxy Moiety in Drug Design

The following technical guide details the metabolic stability and medicinal chemistry of the 3,5-difluorophenoxy moiety.

Technical Guide for Medicinal Chemists & Drug Developers

Executive Summary: The Strategic Imperative

In the optimization of lead compounds, the 3,5-difluorophenoxy moiety has emerged as a "privileged substructure." It offers a dual advantage: metabolic robustness and potency enhancement . Unlike simple phenyl ethers, which are prone to rapid Phase I oxidative clearance, the 3,5-difluorophenoxy group leverages the unique properties of fluorine—high electronegativity, small van der Waals radius, and strong C-F bond energy—to blockade metabolic "soft spots."

This guide analyzes the physicochemical mechanisms driving this stability, provides comparative case studies (specifically prostaglandin analogs), and outlines validated protocols for assessing intrinsic clearance (

Mechanistic Pharmacology: The Fluorine Effect

The resistance of the 3,5-difluorophenoxy group to cytochrome P450 (CYP450) metabolism is not accidental; it is a predictable outcome of electronic and steric modulation.

Electronic Deactivation of the Phenyl Ring

The primary route of metabolism for phenoxy ethers is often aromatic hydroxylation (typically at the para-position) or O-dealkylation .

-

Blockade of Arene Oxidation: CYP450 enzymes utilize a high-valent iron-oxo species (

) to attack electron-rich aromatic rings. The 3,5-difluoro substitution pattern exerts a powerful inductive electron-withdrawing effect (-I). This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pi-system, effectively "deactivating" the ring towards electrophilic attack. Even though the para-position (C4) is sterically open, the electron density at this site is significantly reduced, suppressing hydroxylation rates. -

Suppression of O-Dealkylation: O-dealkylation proceeds via hydrogen abstraction from the

-carbon of the alkyl group attached to the oxygen. This mechanism relies on the oxygen atom's ability to stabilize the resulting radical/cation intermediate. The electron-deficient 3,5-difluorophenyl ring pulls electron density away from the ether oxygen (via resonance and induction), diminishing its capacity to stabilize the transition state, thereby slowing the reaction kinetics.

Lipophilicity and Bioisosterism

-

Lipophilicity (

): Fluorine substitution typically increases lipophilicity. The 3,5-difluorophenoxy moiety is more lipophilic than a phenoxy group ( -

Conformational Locking: The C-F bonds prefer a planar orientation with the aromatic ring, but they can induce specific torsional preferences in the ether linkage, potentially locking the ligand into a bioactive conformation that favors receptor binding over metabolic enzyme docking.

Pathway Visualization

The following diagram illustrates how the 3,5-difluoro moiety deflects CYP450 attack compared to a standard phenoxy group.

Figure 1: Mechanistic divergence in CYP450 interaction between standard phenoxy and 3,5-difluorophenoxy moieties.

Case Study: Tafluprost vs. Latanoprost

The most authoritative example of this moiety's utility is found in prostaglandin analogs used for glaucoma.[2]

| Feature | Latanoprost (Xalatan) | Tafluprost (Zioptan) |

| Structure | 17-phenyl-18,19,20-trinor-PGF2 | 15,15-difluoro-16-phenoxy... (Wait, correction below) |

| Core Modification | Phenyl ring attached to alkyl chain | 3,5-Difluorophenoxy replacing the alkyl-phenyl tail |

| Receptor Affinity (FP) | High ( | 12x higher affinity than Latanoprost |

| Metabolic Stability | Susceptible to | Enhanced stability due to fluorination |

| Formulation | Requires preservatives (BAK) | Stable enough for Preservative-Free formulations |

Correction on Structure: Tafluprost actually contains a 3,5-difluorophenoxy group at the 16-position, replacing the standard alkyl-phenyl tail found in Latanoprost. This substitution is the critical differentiator.

-

Impact: The 3,5-difluorophenoxy group in Tafluprost prevents the rapid metabolic degradation seen in natural prostaglandins. While Latanoprost relies on an ester prodrug strategy to penetrate the cornea, Tafluprost's fluorinated tail provides intrinsic resistance to local ocular metabolism, allowing for sustained receptor occupancy and potency.

Experimental Validation Protocols

To validate the stability conferred by this moiety, researchers must employ rigorous in vitro assays.

Intrinsic Clearance ( ) Determination

Objective: Quantify the metabolic stability of the 3,5-difluorophenoxy analog versus its non-fluorinated parent.

Protocol:

-

System: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.

-

Concentration: Test compound at

(to ensure first-order kinetics). -

Incubation:

-

Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

-

Initiate reaction with NADPH-regenerating system.

-

Time points: 0, 5, 15, 30, 45, 60 min.

-

-

Quenching: Add ice-cold Acetonitrile (ACN) containing internal standard (IS).

-

Analysis: LC-MS/MS (MRM mode). Monitor depletion of parent ion.

Calculation:

Metabolic Soft Spot Identification (MSSID)

Use High-Resolution Mass Spectrometry (HRMS) to confirm the site of metabolism.

-

Expectation: For the non-fluorinated analog, look for

peaks corresponding to hydroxylation at the para-position. -

Validation: For the 3,5-difluoro analog, these peaks should be significantly diminished or absent. Any residual metabolism may shift to the alkyl chain (if present) rather than the aromatic ring.

Experimental Workflow Diagram

Figure 2: Workflow for validating metabolic stability improvement.

Synthesis & Incorporation

The 3,5-difluorophenoxy moiety is typically installed via nucleophilic aromatic substitution (

-

Reagent: 3,5-Difluorophenol (CAS: 2713-34-0).

-

Reaction:

-

Method A (Mitsunobu): 3,5-Difluorophenol + Alcohol +

+ DIAD. -

Method B (

): If the electrophile is an alkyl halide, use -

Method C (Chan-Lam): Boronic acid coupling for biaryl ethers.

-

Author's Note: Ensure the 3,5-difluorophenol starting material is high purity (>98%), as isomeric impurities (e.g., 2,4-difluoro) can drastically alter the metabolic profile and biological activity.

References

-

National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Dove Medical Press. (2016). Benefits of switching from latanoprost to preservative-free tafluprost eye drops: a meta-analysis. Clinical Ophthalmology. Retrieved from [Link]

-

Hypha Discovery. (2023). Breaking C-F bonds in drugs: Bioactivation and aromatic defluorination. Retrieved from [Link]

-

BindingDB. (2009). Affinity Data for 3-(3,5-Difluoro-phenoxy)-4-(4-methanesulfonyl-phenyl). Retrieved from [Link]

Sources

Strategic Fluorination in Drug Design: A Comparative Analysis of 4-(3,5-Difluorophenoxy) and 4-(3,4-Difluorophenoxy)benzaldehyde

Executive Summary

Diaryl ethers represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors, γ-secretase modulators, and anti-infective agents[1],[2]. Within the synthesis of these therapeutics, fluorinated diaryl ether aldehydes—specifically 4-(3,5-difluorophenoxy)benzaldehyde and 4-(3,4-difluorophenoxy)benzaldehyde —are utilized as critical electrophilic building blocks. While these two positional isomers share identical molecular weights, the spatial arrangement of their highly electronegative fluorine atoms dictates profound differences in electronic distribution, dipole geometry, and metabolic stability[3]. This technical guide deconstructs the causality behind these differences and provides validated methodologies for their application in drug discovery.

Molecular Architecture & Physicochemical Properties

The migration of a single fluorine atom from the para (C4') to the meta (C5') position fundamentally alters the physicochemical properties of the phenoxy ring. The 3,4-difluoro substitution creates an additive dipole vector, generally increasing lipophilicity (logP). Conversely, the symmetrical 3,5-difluoro substitution results in partially opposing dipole vectors, which can lower overall lipophilicity and alter the molecule's hydration shell[4],[5].

| Property | 4-(3,4-Difluorophenoxy)benzaldehyde | 4-(3,5-Difluorophenoxy)benzaldehyde |

| CAS Number | 486449-90-5[4] | 959235-83-7[5] |

| Molecular Formula | C₁₃H₈F₂O₂ | C₁₃H₈F₂O₂ |

| Molecular Weight | 234.20 g/mol | 234.20 g/mol |

| Fluorine Positions | Ortho to each other (C3', C4') | Meta to each other (C3', C5') |

| Para-Position (C4') | Blocked by Fluorine | Open (Hydrogen present) |

| Dipole Geometry | Additive (Strong directional vector) | Partially Canceling (Symmetrical) |

| CYP450 Evasion Mechanism | Steric Blockade | Electronic Deactivation (-I effect) |

Electronic Effects and CYP450 Metabolic Evasion

The most consequential divergence between these two building blocks is their mechanism of evading Phase I metabolism. Cytochrome P450 (CYP450) enzymes (e.g., CYP3A4, CYP2D6) typically metabolize aromatic rings via an electrophilic iron-oxo intermediate, targeting the sterically unhindered para-position for hydroxylation[2].

-

The 3,4-Difluorophenoxy Strategy: In this isomer, the para-position (C4') is physically occupied by a fluorine atom. Because the carbon-fluorine bond is exceptionally strong (~116 kcal/mol) and highly resistant to oxidative cleavage, the molecule achieves metabolic stability through direct steric blockade [2].

-

The 3,5-Difluorophenoxy Strategy: Here, the para-position is unsubstituted (open). However, the two meta-fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). This drains electron density from the aromatic π-system, rendering the C4' position highly electron-deficient. Since CYP450-mediated oxidation relies on electrophilic attack, the deactivated ring powerfully repels the enzyme, achieving metabolic stability through electronic deactivation [1].

Mechanistic divergence in CYP450 evasion between 3,4-difluoro and 3,5-difluoro substitution.

Experimental Methodologies: Diaryl Ether Synthesis

Both building blocks are typically synthesized via a Nucleophilic Aromatic Substitution (S_NAr) reaction. The causality behind this approach relies on the aldehyde group of 4-fluorobenzaldehyde, which strongly withdraws electrons via resonance (-R), activating the adjacent C-F bond for nucleophilic attack by the difluorophenoxide ion[3].

Standard SNAr synthetic workflow for diaryl ether benzaldehyde building blocks.

Self-Validating Protocol: S_NAr Synthesis Workflow

-

Reagent Preparation: In an oven-dried round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv) and the selected difluorophenol (1.1 equiv) in anhydrous N,N-dimethylformamide (DMF) to yield a 0.5 M solution.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

-

Self-Validation Check: The suspension will transition to a distinct yellow hue, visually confirming the deprotonation of the phenol and the generation of the active phenoxide nucleophile.

-

-

Thermal Activation: Heat the reaction mixture to 100–120 °C under a nitrogen atmosphere for 4–6 hours.

-

Causality: Elevated thermal energy is strictly required to overcome the high activation energy barrier associated with forming the negatively charged Meisenheimer complex intermediate.

-

-

Reaction Monitoring: Monitor progression via Thin-Layer Chromatography (TLC) using an 8:2 Hexane/Ethyl Acetate eluent.

-

Self-Validation Check: The complete disappearance of the highly UV-active 4-fluorobenzaldehyde spot dictates reaction termination.

-

-

Quenching and Extraction: Cool the mixture to ambient temperature. Quench with ice-cold distilled water to precipitate the crude product, followed by extraction with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1 M NaOH (to purge unreacted difluorophenol) and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure aldehyde.

Applications in Drug Development

In late-stage drug development, these aldehydes are predominantly subjected to reductive amination to generate substituted benzylamines. The choice between the 3,4- and 3,5-difluoro isomer is often dictated by the need to fine-tune the basicity (pKa) of the resulting amine[1]. The strong inductive pull of the difluorophenoxy group lowers the amine's pKa, thereby increasing the fraction of un-ionized drug at physiological pH (7.4). This precise pKa modulation is a highly effective strategy for optimizing membrane permeability, reducing hERG liability, and enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[3],[2].

References

-

[5] 4-(3,5-Difluorophenoxy)benzaldehyde CID 118285-13-5. PubChem, National Institutes of Health (NIH). [Link]

-

[1] Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators. PubMed Central, National Institutes of Health (NIH). [Link]

-

[3] Generation of Leads for γ-Secretase Modulation. Journal of Medicinal Chemistry, American Chemical Society (ACS). [Link]

-

[2] Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues. PubMed Central, National Institutes of Health (NIH). [Link]

Sources

- 1. Discovery of a Potent Pyrazolopyridine Series of γ-Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemscene.com [chemscene.com]

- 5. 4-(3,5-Difluorophenoxy)benzaldehyde | C13H8F2O2 | CID 10776032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Sourcing & Technical Validation: 4-(3,5-Difluorophenoxy)benzaldehyde

Executive Summary

4-(3,5-Difluorophenoxy)benzaldehyde (CAS: 959235-83-7 ) is a specialized fluorinated building block critical for late-stage lead optimization in drug discovery. Its structural core—a diaryl ether with a 3,5-difluoro substitution pattern—serves two pivotal roles in medicinal chemistry:

-

Metabolic Stability: The 3,5-difluoro motif blocks metabolically labile sites on the phenyl ring (CYP450 oxidation), extending the half-life of the final drug candidate.

-

Synthetic Versatility: The aldehyde moiety acts as a "universal handle," enabling rapid diversification via reductive amination, Wittig olefination, or condensation reactions to form heterocycles.

This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding its synthetic origin to mitigate supply chain risks.

Technical Profile & Specifications

Before engaging suppliers, establish a "Golden Standard" specification sheet. This ensures that received batches meet the stringent requirements of pharmaceutical R&D.

| Property | Specification | Rationale |

| Chemical Name | 4-(3,5-Difluorophenoxy)benzaldehyde | Unambiguous identification. |

| CAS Number | 959235-83-7 | Primary search key for catalogs. |

| Molecular Formula | C₁₃H₈F₂O₂ | Verification mass: 234.19 g/mol .[1] |

| Appearance | White to off-white crystalline solid | Colored impurities (yellow/brown) suggest oxidation or residual solvent. |

| Purity (HPLC) | ≥ 97.0% (Area %) | Critical for avoiding side reactions in downstream synthesis. |

| 1H-NMR | Consistent with structure | Must show aldehyde proton (~9.9 ppm) and distinct aromatic splitting. |

| Residual Solvents | < 5000 ppm (DMF/DMSO) | Synthesis typically uses high-boiling polar solvents; removal is difficult but essential. |

Synthetic Origin & Impurity Analysis

Understanding how the molecule is made allows you to predict potential impurities. The dominant industrial route for this compound is a Nucleophilic Aromatic Substitution (S_NAr) .

The Synthetic Pathway

The reaction involves the coupling of 4-fluorobenzaldehyde with 3,5-difluorophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO).

Figure 1: Standard industrial synthesis route via Nucleophilic Aromatic Substitution.

Critical Impurity Profile

Based on this route, the following impurities are "Red Flags" in a Certificate of Analysis (CoA):

-

Unreacted 3,5-Difluorophenol: Acidic impurity. Can interfere with basic downstream reactions.

-

4-Fluorobenzaldehyde: Competitive electrophile. If carried forward, it will react with your amine/ylide, creating a "ghost" side product that is difficult to separate.

-

Residual DMF/DMSO: These high-boiling solvents can trap within the crystal lattice. They are toxic and can poison metal catalysts (e.g., Pd) in subsequent steps.

Quality Assurance Protocol

Do not rely solely on the supplier's CoA. Implement this internal validation workflow upon receipt of the material.

Analytical Decision Tree

Figure 2: Step-by-step Quality Control workflow for incoming raw materials.

Key NMR Diagnostic Signals

When reviewing the NMR spectrum (in DMSO-d6 or CDCl3), look for these specific signals to confirm identity and purity:

-

Aldehyde Proton: Singlet at ~9.90 ppm . If this is split or shifted, you may have the alcohol (oxidation) or acid (over-oxidation).

-

3,5-Difluoro Pattern: A triplet of triplets (tt) around 6.5–6.8 ppm is characteristic of the proton between the two fluorines.

-

Solvent Peaks: Check for DMF (2.89, 2.73, 7.95 ppm) or DMSO (2.50 ppm).

Commercial Landscape & Sourcing Strategy

This compound is a Tier 2 Fine Chemical . It is not a bulk commodity (Tier 1) but is available from specialized catalog houses. It is often made-to-order or held in small gram-scale stock.

Supplier Categories

-

Tier 1: Catalog Specialists (High Reliability)

-

These suppliers specialize in fluorinated building blocks and likely hold stock in the US/EU or have rapid logistics from Asia.

-

Examples:Fluorochem (UK), Combi-Blocks (USA), Enamine (Ukraine/Latvia).

-

-

Tier 2: Aggregators (Variable Reliability)

-

Platforms that list stock from multiple third-party warehouses. Lead times can vary from 1 week to 3 months.

-

Examples:eMolecules , PubChem Vendors , MolPort .

-

-

Tier 3: Custom Synthesis (Bulk Scale)

-

For >100g requirements, contact a CRO. The synthesis is scalable, but lead time will be 4-6 weeks.

-

Identified Commercial Suppliers

Note: Availability fluctuates. Always request a current CoA before purchase.

| Supplier | Region | Typical Pack Size | Strategic Fit |

| CymitQuimica | Europe | 1g, 5g, 25g | Excellent for EU-based R&D; strong catalog for building blocks. |

| BioFount | China | Custom / Bulk | Cost-effective for scale-up (>100g). |

| AK Scientific (AKSci) | USA | 1g - 100g | Fast shipping for US labs; reliable stock status. |

| Combi-Blocks | USA | 1g - 25g | High quality; often provides NMR data online. |

Procurement Recommendation

-

For Screening (<5g): Purchase from Combi-Blocks or AK Scientific to ensure speed and quality.

-

For Scale-up (>100g): Request a quote from BioFount or a custom synthesis CRO. Specify "Recrystallized Grade" to minimize solvent entrapment.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10776032, 4-(3,5-Difluorophenoxy)benzaldehyde. Retrieved from [Link]

-

BioFount. Product Detail: 4-(3,5-Difluorophenoxy)benzaldehyde.[2] Retrieved from [Link](Note: Direct deep links to chemical catalogs often expire; search CAS 959235-83-7 on landing page).

- Organic Syntheses.General Procedure for Nucleophilic Aromatic Substitution (S_NAr) for Diaryl Ethers.

Sources

The Evolving Landscape of 3,5-Difluorophenoxy Benzaldehyde Intermediates: A Technical Guide to Synthesis and Patent Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenoxy Benzaldehyde Scaffolds

The 3,5-difluorophenoxy benzaldehyde core is a privileged scaffold in modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by the fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make this class of intermediates highly valuable for the development of novel therapeutic agents and advanced agrochemicals. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding 3,5-difluorophenoxy benzaldehyde intermediates, with a focus on synthetic methodologies, key intellectual property, and strategic considerations for researchers and drug development professionals.

Deconstruction of the Core Scaffold: A Tale of Two Intermediates

The synthesis of 3,5-difluorophenoxy benzaldehyde derivatives primarily revolves around the strategic coupling of two key building blocks: a 3,5-difluorophenol moiety and a suitably functionalized benzaldehyde derivative. The patent literature reveals distinct strategies for the preparation of each of these precursors.

Synthesis of the 3,5-Difluoroaromatic Core

The preparation of 3,5-difluorinated aromatic compounds is a critical first step. Patents in this domain often focus on achieving high yields and purity while utilizing cost-effective and scalable methods.

One common approach involves the continuous oxidation of 3,5-difluorotoluene. A notable patent (CN106631728A) describes a method using a metal ion complex catalyst (cobalt, molybdenum, and bromine) with hydrogen peroxide as the oxidant in a tubular reactor.[1] This method offers mild reaction conditions and high efficiency.[1]

Another strategy involves the synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene. A patented process details a one-pot reaction where 3,5-difluorobromobenzene is treated with an alkali to form the corresponding phenoxide, which is then acidified to yield 3,5-difluorophenol. This approach is lauded for its simplicity and suitability for industrial-scale production.

The Ether Linkage: Key Coupling Strategies in the Patent Landscape

The formation of the diaryl ether bond is the cornerstone of synthesizing 3,5-difluorophenoxy benzaldehyde. The patent literature highlights two primary catalytic systems for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation: A Classic Approach

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a well-established method for forming diaryl ethers.[2] Patents for related structures, such as 4-fluoro-3-phenoxy-benzaldehyde acetals, provide valuable insights into the application of this methodology. For instance, patent EP0024624B1 describes the reaction of a 3-bromo-4-fluoro-benzaldehyde acetal with an alkali or alkaline earth phenolate in the presence of a copper catalyst.[3]

Hypothetical Protocol for Ullmann Condensation:

A proposed protocol for the synthesis of a 3,5-difluorophenoxy benzaldehyde intermediate, based on analogous patented procedures, would involve the following steps:

-

Acetal Protection: The aldehyde group of a suitable bromobenzaldehyde is first protected as an acetal (e.g., using ethylene glycol) to prevent side reactions.

-

Ullmann Coupling: The resulting bromo-benzaldehyde acetal is then reacted with a 3,5-difluorophenolate in the presence of a copper catalyst (e.g., Cu2O or CuI) in a high-boiling aprotic polar solvent like DMF or DMSO at elevated temperatures (100-200°C).

-

Deprotection: The acetal protecting group is subsequently removed by acid hydrolysis to yield the final 3,5-difluorophenoxy benzaldehyde.

dot graph "Ullmann_Condensation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "3_5_Difluorophenol" [label="3,5-Difluorophenol"]; "Bromobenzaldehyde_Acetal" [label="Bromobenzaldehyde Acetal"]; }

subgraph "cluster_reaction" { label="Ullmann Condensation"; bgcolor="#E6F4EA"; "Coupling" [label="Copper Catalyst\nHigh Temperature", shape=ellipse, fillcolor="#FBBC05"]; }

subgraph "cluster_product" { label="Intermediate & Final Product"; bgcolor="#FCE8E6"; "Protected_Intermediate" [label="3,5-Difluorophenoxy\nBenzaldehyde Acetal"]; "Final_Product" [label="3,5-Difluorophenoxy\nBenzaldehyde"]; }

"3_5_Difluorophenol" -> "Coupling"; "Bromobenzaldehyde_Acetal" -> "Coupling"; "Coupling" -> "Protected_Intermediate" [label="Ether Formation"]; "Protected_Intermediate" -> "Final_Product" [label="Acid Hydrolysis\n(Deprotection)"]; } caption: "Ullmann Condensation Workflow for 3,5-Difluorophenoxy Benzaldehyde Synthesis"

The Buchwald-Hartwig Amination: A Modern Alternative

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis. While specific patents for the synthesis of 3,5-difluorophenoxy benzaldehyde using this method are less prevalent in the initial search, the general principles are well-documented in the patent literature for the synthesis of complex amines and could be readily adapted.[4]

Conceptual Protocol for Buchwald-Hartwig Ether Synthesis:

A conceptual workflow for a Buchwald-Hartwig approach would entail:

-

Reactant Preparation: A suitably protected bromobenzaldehyde and 3,5-difluorophenol are used as the coupling partners.

-

Catalytic Coupling: The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine), and a base (e.g., Cs2CO3 or K3PO4) in an inert solvent such as toluene or dioxane.

-

Deprotection: Similar to the Ullmann approach, the final step involves the deprotection of the aldehyde functionality.

dot graph "Buchwald_Hartwig_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants_bh" { label="Reactants"; bgcolor="#E8F0FE"; "3_5_Difluorophenol_BH" [label="3,5-Difluorophenol"]; "Bromobenzaldehyde_Acetal_BH" [label="Bromobenzaldehyde Acetal"]; }

subgraph "cluster_reaction_bh" { label="Buchwald-Hartwig Coupling"; bgcolor="#E6F4EA"; "Coupling_BH" [label="Palladium Catalyst\nPhosphine Ligand\nBase", shape=ellipse, fillcolor="#34A853"]; }

subgraph "cluster_product_bh" { label="Intermediate & Final Product"; bgcolor="#FCE8E6"; "Protected_Intermediate_BH" [label="3,5-Difluorophenoxy\nBenzaldehyde Acetal"]; "Final_Product_BH" [label="3,5-Difluorophenoxy\nBenzaldehyde"]; }

"3_5_Difluorophenol_BH" -> "Coupling_BH"; "Bromobenzaldehyde_Acetal_BH" -> "Coupling_BH"; "Coupling_BH" -> "Protected_Intermediate_BH" [label="Ether Formation"]; "Protected_Intermediate_BH" -> "Final_Product_BH" [label="Acid Hydrolysis\n(Deprotection)"]; } caption: "Buchwald-Hartwig Workflow for Diaryl Ether Synthesis"

Comparative Analysis of Synthetic Routes

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based | Palladium-based |

| Reaction Temperature | Generally high (100-200°C) | Generally milder |

| Ligands | Often not required | Requires specialized phosphine ligands |

| Substrate Scope | Can be limited | Generally broader |

| Cost | Copper catalysts are typically cheaper | Palladium catalysts and ligands can be expensive |

Key Patent Assignees and Their Focus

-

Agrochemical Giants: Companies like BASF are active in patenting pesticidal mixtures containing fluorinated compounds, indicating a strong interest in this area for crop protection.[5]

-

Pharmaceutical Innovators: The use of fluorinated intermediates in drug discovery is widespread. While direct patenting of this specific intermediate by large pharma may be less common than patenting the final active pharmaceutical ingredient (API), their interest drives the demand and innovation in the synthesis of such building blocks.

-

Specialized Chemical Manufacturers: Companies focusing on the synthesis of fine chemicals and intermediates are likely to hold process patents for the efficient and scalable production of these valuable building blocks.

Applications and Future Outlook

3,5-Difluorophenoxy benzaldehyde and its derivatives are crucial intermediates in the synthesis of a wide array of commercially important molecules.

-

In Pharmaceuticals: These intermediates are used in the synthesis of various therapeutic agents, where the difluorophenoxy moiety can enhance drug efficacy and pharmacokinetic properties.

-

In Agrochemicals: This structural motif is found in a number of modern pesticides and herbicides, contributing to their potency and selectivity.[6][7] The development of new agrochemicals with improved environmental profiles is a key driver for research in this area.

The patent landscape for 3,5-difluorophenoxy benzaldehyde intermediates is dynamic, with ongoing innovation focused on developing more efficient, cost-effective, and sustainable synthetic methods. As the demand for complex fluorinated molecules continues to grow in the life sciences, we can expect to see further advancements in the synthesis and application of these valuable chemical building blocks.

References

- CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google P

- US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google P

- EP0024624B1 - 4-fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google P

- EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google P

- US20230104990A1 - Crystal forms of methyl(2r,4r)-4-[[(5s)-3-(3,5-difluorophenyl) - Google Patents. (URL: https://patents.google.

-

Patents Assigned to BASF Agrochemical Products B.V. - Justia Patents Search. (URL: [Link])

- CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google P

Sources

- 1. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 2. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]

- 3. EP0024624B1 - 4-fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 4. EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. US20230104990A1 - Crystal forms of methyl(2r*,4r*)-4-[[(5s)-3-(3,5-difluorophenyl)-5-vinyl-4h-isoxazole-5-carbonyl]amino]tetrahydrofuran-2-carboxylate and their herbicidal synergistic effects - Google Patents [patents.google.com]

- 7. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

bioisosteric replacement using 3,5-difluorophenoxy groups

An In-Depth Technical Guide to the Strategic Application of 3,5-Difluorophenoxy Groups in Bioisosteric Replacement

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a critical tool for optimizing potency, selectivity, and pharmacokinetic parameters.[1][2] This technical guide provides an in-depth exploration of the 3,5-difluorophenoxy group as a versatile and highly effective bioisostere. We will dissect the unique electronic and conformational properties conferred by the meta-difluoro substitution pattern, detail synthetic methodologies for its incorporation, and present its application as a bioisostere for common functional groups such as carboxylic acids and amides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorination strategies to address common challenges in drug discovery, including metabolic instability and suboptimal physicochemical properties.

The Rationale for Fluorine in Bioisosterism

The introduction of fluorine into drug candidates is a widely employed strategy to modulate a range of properties crucial for therapeutic success.[3] Unlike simple isosteric replacements (e.g., -OH for -NH2), the use of fluorine-containing groups often represents a non-classical bioisosteric approach, where the replacement does not have the same number of atoms but mimics the steric and electronic characteristics of the original group.[1][4]

The unique properties of the fluorine atom, such as its small size (similar to hydrogen), high electronegativity, and the strength of the C-F bond, allow for subtle yet profound changes in:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s (CYPs). This can be used to block sites of oxidative metabolism, increasing a drug's half-life and bioavailability.[5][6]

-

pKa Modulation: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of a molecule at physiological pH. This has profound implications for target binding, solubility, and membrane permeability.[7]

-

Conformational Control: Fluorine substitution can influence molecular conformation through steric and electronic effects, such as the gauche effect, which can pre-organize a molecule into a more bioactive conformation.[8][9]

-

Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity to the target protein.[3]

The 3,5-Difluorophenoxy Group: A Privileged Bioisostere

Among the various fluorinated motifs, the 3,5-difluorophenoxy group offers a unique combination of properties that make it an especially powerful tool for bioisosteric replacement. The placement of two fluorine atoms meta to the ether linkage is a critical design choice.

Physicochemical and Electronic Properties

The primary influence of the 3,5-difluoro substitution pattern is the powerful inductive electron withdrawal from the aromatic ring. This significantly modulates the properties of the ether oxygen and the ring itself. Unlike ortho or para substitutions, the meta placement prevents direct resonance effects, leading to a more predictable and purely inductive impact.

| Property | Phenyl Group | 3,5-Difluorophenyl Group | Causality and Implication |

| Electronic Nature | Electron-neutral/donating | Strongly electron-withdrawing | The two fluorine atoms significantly lower the electron density of the aromatic ring and the ether oxygen. This can prevent undesirable oxidative metabolism on the ring.[10] |

| Lipophilicity (cLogP) | ~2.0 | ~2.8 (for the fragment) | While fluorine is lipophilic, the overall impact on a molecule's LogP can be complex and context-dependent. The increased lipophilicity can enhance membrane permeability.[11] |

| Hydrogen Bond Basicity | Moderate | Weak | The inductive withdrawal by the fluorine atoms reduces the hydrogen bond acceptor strength of the ether oxygen. This can be crucial for mimicking functional groups where strong H-bonding is not desired. |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | The electron-deficient nature of the ring makes it a poor substrate for oxidative CYP enzymes, effectively blocking this common metabolic pathway.[5] |

Conformational Influence

The 3,5-difluorophenoxy moiety can exert subtle but significant control over molecular conformation. The presence of the fluorine atoms can create steric and electronic preferences that influence the torsional angles of the molecule, potentially locking it into a more rigid and biologically active state.[8] This pre-organization can reduce the entropic penalty upon binding to a target, leading to improved potency.

Caption: Bioisosteric replacement workflow using the 3,5-difluorophenoxy group.

Synthetic Methodologies

The successful incorporation of the 3,5-difluorophenoxy group hinges on the efficient synthesis of its precursor, 3,5-difluorophenol, and subsequent coupling to the molecule of interest.

Synthesis of 3,5-Difluorophenol

Several industrial-scale methods exist for the synthesis of 3,5-difluorophenol. Common starting materials include 3,5-difluoroaniline or 3,5-difluorobromobenzene.

-

From 3,5-Difluoroaniline: This traditional method involves a diazo and hydrolysis reaction. While effective, it can pose safety risks and generate significant aqueous waste.[12]

-

From 3,5-Difluorobromobenzene: A more modern and scalable approach involves the hydrolysis of 3,5-difluorobromobenzene under basic conditions, often catalyzed by a copper salt. This method uses readily available starting materials and offers high yields.[13]

-

From 2,4,6-Trifluorobenzoic Acid: This process involves a one-pot reaction where the starting material is decarboxylated and hydroxylated under basic conditions, providing a high-yielding and operationally simple route.[12]

Incorporation via Ether Synthesis

Once 3,5-difluorophenol is obtained, it can be coupled to a molecule containing a suitable leaving group (e.g., a halide or sulfonate) via nucleophilic aromatic substitution or other cross-coupling reactions.

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a 3,5-difluorophenoxy derivative from an alkyl halide.

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorophenol (1.2 equivalents) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a powdered, anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or cesium carbonate (Cs₂CO₃, 1.5 equivalents) to the flask. Stir the suspension vigorously for 15-30 minutes at room temperature to form the phenoxide.

-

Substrate Addition: Dissolve the alkyl halide (R-X, 1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Quench the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired 3,5-difluorophenoxy derivative.

Applications in Drug Discovery: Case Studies

As a Bioisostere for Carboxylic Acids

The carboxylic acid group is a common pharmacophore but often imparts poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism.[14] The 3,5-difluorophenoxy group can serve as a non-classical bioisostere for a carboxylic acid. While it is not acidic, the ether oxygen can act as a hydrogen bond acceptor, similar to the carbonyl oxygen of the acid. The electron-withdrawing nature of the difluorinated ring mimics the polarized nature of the carboxylic acid moiety.

| Feature | Carboxylic Acid | 3,5-Difluorophenoxy Group | Advantage of Replacement |

| Acidity (pKa) | ~4-5 | Not acidic | Eliminates negative charge at physiological pH, potentially increasing passive membrane permeability. |

| H-Bonding | Donor & Acceptor | Acceptor only | Can maintain a key acceptor interaction while removing the donor, which may improve selectivity or reduce off-target effects. |

| Metabolism | Prone to glucuronidation | Stable | Avoids formation of acyl glucuronide metabolites, which can sometimes be reactive and lead to toxicity.[5] |

As a Bioisostere for Amides

Amide bonds are ubiquitous in pharmaceuticals but are susceptible to hydrolysis by proteases and amidases.[15] Replacing an amide with a 3,5-difluorophenoxy ether linkage can dramatically improve metabolic stability. This is a particularly useful strategy when the amide N-H hydrogen bond donor interaction is not critical for biological activity, but the overall geometry and carbonyl acceptor function are. The ether oxygen can mimic the hydrogen bond accepting role of the amide carbonyl.

Caption: The 3,5-difluoro group deactivates the ring, blocking CYP450 oxidation.

In Vitro Evaluation: Metabolic Stability Assay

To validate the hypothesis that incorporating a 3,5-difluorophenoxy group enhances metabolic stability, an in vitro assay using liver microsomes is essential.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Preparation: Prepare a stock solution of the test compound (and a non-fluorinated parent compound as a control) in a suitable organic solvent (e.g., DMSO). The final DMSO concentration in the incubation should be ≤ 0.5%.

-

Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

-

Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

-

Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line determines the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Conclusion and Future Outlook

The 3,5-difluorophenoxy group is a powerful and versatile bioisostere that offers a sophisticated solution to common challenges in drug discovery. Its unique ability to confer exceptional metabolic stability by deactivating the aromatic ring towards oxidative metabolism, while simultaneously modulating lipophilicity and conformational preference, makes it an invaluable tool for medicinal chemists.[16] By serving as a robust replacement for metabolically labile groups like unsubstituted phenyl rings, or as a non-classical bioisostere for carboxylic acids and amides, this moiety can significantly improve the druggability of lead compounds. Future applications will likely see this group used in increasingly complex molecular architectures and in combination with other advanced medicinal chemistry strategies to fine-tune the properties of next-generation therapeutics.

References

- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P

-

Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. (URL: [Link])

- KR101894091B1 - New method for preparation of chromanone derivatives - Google P

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (URL: [Link])

-

Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. - CORE. (URL: [Link])

- CN112778090A - Preparation method of 3, 5-difluorophenol - Google P

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … - OUCI. (URL: [Link])

-

Bioisosteres of Common Functional Groups. (URL: [Link])

-

Bioisosteres that influence metabolism - Hypha Discovery Blogs. (URL: [Link])

-

Bioisosterism | PDF | Drug Design | Metabolism - Scribd. (URL: [Link])

-

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. (URL: [Link])

-

Application of Bioisosteres in Drug Design. (URL: [Link])

-

3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | ChemRxiv. (URL: [Link])

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. (URL: [Link])

-

Bioisosteric Replacements - Chemspace. (URL: [Link])

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (URL: [Link])

-

Bioisosterism - Drug Design Org. (URL: [Link])

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (URL: [Link])

-

The conformational preferenceso f3 ,5-difluoropiperidine deriva- tives. [a] - ResearchGate. (URL: [Link])

-

Common bioisosteres of different functional groups. - ResearchGate. (URL: [Link])

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

-

The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. (URL: [Link])

-

Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

-

The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors - MDPI. (URL: [Link])

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (URL: [Link])

-

Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC. (URL: [Link])

-

Investigation of the Impact of CYP3A5 Polymorphism on Drug–Drug Interaction between Tacrolimus and Schisantherin A/Schisandrin A Based on Physiologically-Based Pharmacokinetic Modeling - MDPI. (URL: [Link])

-

FDA approved fluorine-containing drugs in 2023. (URL: [Link])

-

Phytochemical-Induced Metabolic Modulation: Dihydroartemisinin Regulates Cellular Metabolism in Madin-Darby Bovine Kidney Cells - MDPI. (URL: [Link])

-

Impact of Drug Metabolism/Pharmacokinetics and their Relevance Upon Taxus-based Drug Development - PubMed. (URL: [Link])

Sources

- 1. scribd.com [scribd.com]

- 2. chem-space.com [chem-space.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. longdom.org [longdom.org]